molecular formula C10H12O3 B1523902 Methyl 3-(hydroxymethyl)-4-methylbenzoate CAS No. 1427432-71-0

Methyl 3-(hydroxymethyl)-4-methylbenzoate

Cat. No. B1523902
CAS RN: 1427432-71-0
M. Wt: 180.2 g/mol
InChI Key: QSMKKOCKOHLUSC-UHFFFAOYSA-N
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Description

“Methyl 3-(hydroxymethyl)-4-methylbenzoate” is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored at refrigerator temperatures . The compound has a molecular weight of 166.18 .

Scientific Research Applications

Cosmetic and Food Preservative Applications

Methyl 3-(hydroxymethyl)-4-methylbenzoate, also known as methyl 4-hydroxybenzoate, is widely used as an anti-microbial agent in cosmetics and personal-care products, as well as a food preservative. A study by Sharfalddin et al. (2020) explored its crystal structure, determined through single crystal X-ray analysis at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Further analysis using Hirshfeld surface and computational calculations demonstrated the molecular determinants underlying its known pharmaceutical activity (Sharfalddin et al., 2020).

Analytical and Chemical Synthesis

This compound's structure has been analyzed in various studies to understand its reactivity and potential applications in chemical synthesis. Charlesworth et al. (1953) discussed its condensation with aqueous formaldehyde, yielding lactones with potential pharmaceutical applications (Charlesworth et al., 1953). Sunderland and Watts (1985) studied its hydrolysis and ethanolysis in ethanol-water systems, shedding light on its reactivity in different solvent conditions (Sunderland & Watts, 1985).

Biomedical Applications

Research by Ryzhkova et al. (2020) demonstrated the use of this compound in the synthesis of new compounds for biomedical applications, indicating its potential in drug development and as a therapeutic agent (Ryzhkova et al., 2020).

Environmental and Sustainability Research

In the context of green chemistry, Neufeld et al. (2013) investigated the use of this compound in the benzylic hydroxylation of aromatic compounds, highlighting its role in developing sustainable and efficient catalysts for organic synthesis (Neufeld et al., 2013).

Safety and Hazards

The safety information available indicates that “Methyl 3-(hydroxymethyl)-4-methylbenzoate” should be handled with care. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

methyl 3-(hydroxymethyl)-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMKKOCKOHLUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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